N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-methylisoxazole-3-carboxamide
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Description
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C15H16N4O2 and its molecular weight is 284.319. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation and migration, and angiogenesis .
Mode of Action
The compound interacts with FGFRs by inhibiting their activity . It binds to the receptor, preventing the activation of downstream signaling pathways such as RAS–MEK–ERK, PLCg, and PI3K–Akt . This inhibition can lead to the reduction of cell proliferation and migration, and the induction of apoptosis .
Biochemical Pathways
The compound affects the FGFR signaling pathway. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby affecting the associated biochemical pathways .
Pharmacokinetics
The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties, potentially leading to good bioavailability .
Result of Action
The compound’s action results in the inhibition of FGFR-dependent signaling pathways, which can facilitate cancer initiation, progression, and resistance to cancer therapy . In vitro, the compound has been shown to inhibit cell proliferation and induce apoptosis .
Biochemical Analysis
Biochemical Properties
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-methylisoxazole-3-carboxamide interacts with FGFRs, which play an essential role in various types of tumors . The compound exhibits potent FGFR inhibitory activity . The abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers .
Cellular Effects
In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
Properties
IUPAC Name |
5-methyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-11-10-13(18-21-11)15(20)17-7-3-8-19-9-5-12-4-2-6-16-14(12)19/h2,4-6,9-10H,3,7-8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZBRDZWFGNTEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.